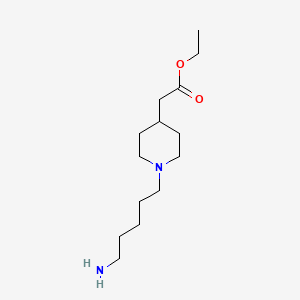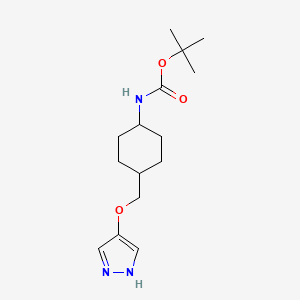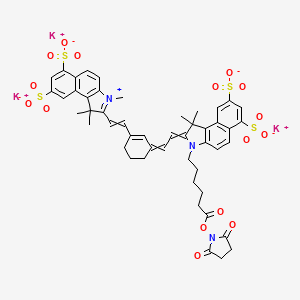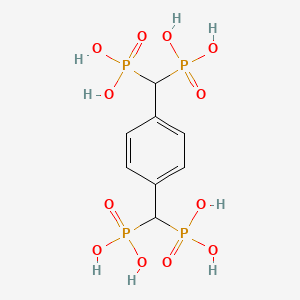
1-Ethynyl-3-(2-fluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring an ethynyl group and a fluoroethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoanisole and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide reacts with 3-bromoanisole in the presence of a catalyst to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the ethynyl group to form carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ethynyl group to an ethyl group.
Substitution: Halogenating agents like bromine or chlorine can substitute hydrogen atoms on the benzene ring.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Ethyl-substituted benzene derivatives.
Substitution Products: Halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-(2-fluoroethoxy)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoroethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-3-fluorobenzene: Similar structure but lacks the ethoxy group.
1-Ethynyl-4-fluoroethoxybenzene: Similar structure but with the fluoroethoxy group in a different position.
3-Ethynyl-2-fluoroanisole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethynyl-3-(2-fluoroethoxy)benzene is unique due to the presence of both the ethynyl and fluoroethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-ethynyl-3-(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C10H9FO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h1,3-5,8H,6-7H2 |
InChI Key |
NGWAQBKXDDCPMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)










![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)

